1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone
Description
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone is a synthetic organic compound featuring a methyl-substituted imidazo[1,2-a]pyridine core linked to a phenylsulfanyl ethanone moiety. The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors . The phenylsulfanyl group introduces a sulfur atom, which can influence electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) . This compound is structurally related to analogs investigated for phospholipase A2 (PLA2) inhibition, antiviral activity, and antimicrobial properties .
Properties
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-16(18-10-6-5-9-15(18)17-12)14(19)11-20-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARUBGQZBUXMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid under specific conditions to form the desired compound. Another approach involves the use of solvent- and catalyst-free synthesis under microwave irradiation, which can yield the compound in good to excellent quantities.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and large-scale reactors are often employed to facilitate the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in advanced material synthesis and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Substituent Effects: Imidazopyridine Position 8: Bulky substituents (e.g., naphthyl in 3f) significantly enhance PLA2 inhibition (IC50 = 14.3 μM) compared to smaller groups like phenyl (IC50 = 194 μM) . The target compound’s phenylsulfanyl group may balance steric bulk and electronic effects. Ethanone Modifications: Replacement of acetyl with phenylsulfanyl introduces sulfur, which can alter solubility (e.g., increased lipophilicity) and redox stability compared to acetyl derivatives .
- Crystallographic Insights: Analogs like 3-(3-chlorophenyl)propen-1-one form centrosymmetric dimers via C-H···O hydrogen bonds .
Synthetic Accessibility :
Safety Profiles :
- The 4-fluorophenylsulfanyl analog exhibits respiratory toxicity (specific target organ toxicity, Category 3 ), suggesting that halogenation and sulfur groups necessitate careful handling.
Biological Activity
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following chemical properties:
- Chemical Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to apoptosis in cancer cells. A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed potent activity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The phenylsulfanyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, altering the substituents on the nitrogen atoms or modifying the phenylsulfanyl group can enhance or diminish the compound's potency against specific targets. Table 1 summarizes various derivatives and their corresponding biological activities.
| Compound Derivative | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| A | High | Moderate |
| B | Moderate | High |
| C | Low | Low |
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including our compound of interest. The results indicated that these derivatives induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study concluded that the imidazo[1,2-a]pyridine scaffold is promising for developing new anticancer agents .
Case Study 2: Antimicrobial Action
Another investigation focused on the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The findings revealed that compounds with a phenylsulfanyl group exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). This underscores the potential application of these compounds in treating antibiotic-resistant infections .
Q & A
Q. What are the established synthetic routes for 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone?
The compound can be synthesized via cyclocondensation of aminopyridines with α-chloroketones, followed by functionalization at the 3-position. For example, imidazo[1,2-a]pyridine cores are typically prepared by reacting 2-aminopyridines with α-haloketones (e.g., chloroacetone) under reflux in polar solvents like ethanol . Subsequent sulfanylation at the ketone position can be achieved using phenylthiol in the presence of a base (e.g., K₂CO₃) or via nucleophilic substitution. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yields for related imidazo[1,2-a]pyridine derivatives .
Q. How is structural characterization of this compound performed?
- Spectroscopy : ¹H/¹³C NMR confirms the presence of key functional groups, such as the methylimidazo[1,2-a]pyridine moiety (δ ~2.5 ppm for methyl protons) and aromatic sulfanyl groups (δ ~7.3–7.5 ppm for phenyl protons). IR spectroscopy identifies the ketone stretch (~1675 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves bond lengths and angles. For example, the crystal structure of a closely related compound (1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3,3-bis(methylsulfanyl)prop-2-enone monohydrate) revealed a planar imidazo[1,2-a]pyridine core with intermolecular hydrogen bonds stabilizing the lattice .
Advanced Research Questions
Q. How can computational methods predict dimerization sites or intermolecular interactions?
Density Functional Theory (DFT) studies, such as those on imidazo[1,2-a]pyridinyl-chalcone derivatives, identify dimerization sites by analyzing electron density maps and frontier molecular orbitals. For example, substituents like halogens or electron-withdrawing groups on the phenyl ring influence π-π stacking and hydrogen-bonding interactions, which can be quantified using binding energy calculations . Graph-set analysis (e.g., Etter’s rules) further categorizes hydrogen-bonding patterns in crystal lattices .
Q. How can contradictory biological activity data (e.g., cytoprotective vs. antisecretory effects) be resolved?
Contradictions may arise from assay-specific mechanisms. For instance, imidazo[1,2-a]pyridines with bulky substituents exhibit cytoprotective activity by stabilizing mucosal membranes but lack antisecretory effects due to poor interaction with proton pump targets . To resolve this, use in vitro models (e.g., gastric epithelial cells) to isolate cytoprotective pathways (e.g., prostaglandin synthesis) and compare with in vivo antisecretory assays (e.g., gastric fistula rat models). Dose-response curves and metabolite profiling can further clarify off-target effects.
Q. What strategies optimize reaction yields in microwave-assisted synthesis?
- Solvent selection : High dielectric solvents (e.g., DMF) improve microwave absorption.
- Catalyst screening : Lewis acids like ZnCl₂ accelerate cyclocondensation.
- Temperature control : Dynamic heating (e.g., 150°C for 10 min) prevents decomposition of thermally sensitive intermediates . For example, microwave irradiation reduced reaction times for enaminosulfone derivatives from 12 hours (thermal) to 30 minutes, with yields increasing from 65% to 88% .
Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?
- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or -withdrawing (e.g., -CF₃) groups on the phenylsulfanyl moiety to modulate electronic effects. For example, fluorination at the 4-position of the phenyl ring enhanced bioactivity in related compounds .
- Biological assays : Test analogs in in vitro cytotoxicity (e.g., MTT assay) and in vivo antiulcer models (e.g., ethanol-induced gastric lesions in rats). SAR trends from similar compounds show that pLC₁₀₀ values correlate with substituent polarity, where 4-fluorophenyl derivatives exhibit higher activity (pLC₁₀₀ = 8.15) compared to unsubstituted analogs (pLC₁₀₀ = 2.79) .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic refinement metrics (e.g., R-factor vs. electron density maps)?
High R-factors despite clear electron density may indicate twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinning or split sites for disordered atoms. For example, refining the monohydrate structure of a related compound required partitioning occupancy between water molecules and adjacent sulfanyl groups . Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
